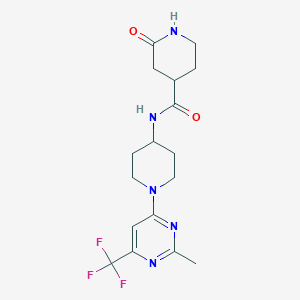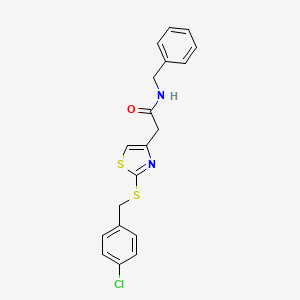![molecular formula C16H15ClN2O2S B2944548 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 2309475-40-7](/img/structure/B2944548.png)
4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide, also known as NSC745887, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a sulfonamide derivative of indole, and its unique structure has led to a variety of interesting findings regarding its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide can have a variety of biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide in lab experiments is its ability to induce apoptosis specifically in cancer cells, while leaving normal cells relatively unaffected. This makes it a potentially valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide. One area of interest is in the development of new cancer treatments based on this compound, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide and to identify potential targets for its use in cancer therapy. Finally, studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials, in order to determine its potential for use in human patients.
Synthesis Methods
The synthesis of 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with indole-3-ethylamine. The resulting product can then be purified through various methods, such as recrystallization or column chromatography.
Scientific Research Applications
4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been in the field of cancer research, where this compound has shown promise as a potential therapeutic agent. Specifically, studies have shown that 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer treatments.
properties
IUPAC Name |
4-chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-11(15-10-18-16-5-3-2-4-14(15)16)19-22(20,21)13-8-6-12(17)7-9-13/h2-11,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTKDRVSLBOORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




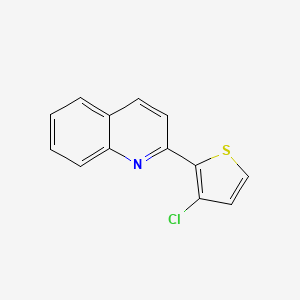

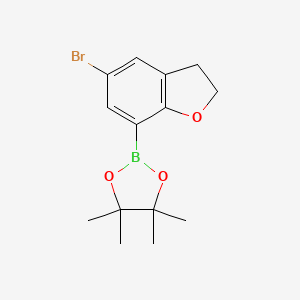
![Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate](/img/structure/B2944473.png)
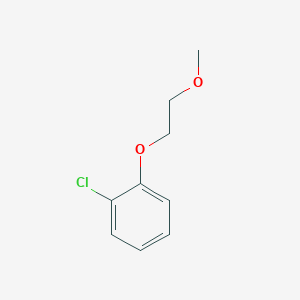
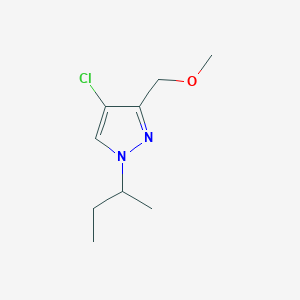
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2944478.png)

![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)
